4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile
Overview
Description
4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This compound consists of a furan ring substituted with a nitro group and an ethynyl group attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile typically involves the reaction of 5-nitro-2-furylacetylene with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the furan derivative is coupled with a halogenated benzonitrile in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethynyl derivatives.
Scientific Research Applications
4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile involves its interaction with cellular components. The nitro group is believed to undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-furylacrylic acid
- 5-Nitro-2-furylmethylidenehydrazine
- 5-Nitro-2-furylthiazole
Uniqueness
4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile is unique due to its specific structure, which combines a nitrofuran moiety with an ethynyl group and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H6N2O3 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
4-[2-(5-nitrofuran-2-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H6N2O3/c14-9-11-3-1-10(2-4-11)5-6-12-7-8-13(18-12)15(16)17/h1-4,7-8H |
InChI Key |
YUSGKJMPHJDEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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